(3-bromopropoxy)(tert-butyl)diphenylsilane
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Overview
Description
(3-Bromopropoxy)(tert-butyl)diphenylsilane is an organosilicon compound with the molecular formula C18H23BrOSi. This compound is characterized by the presence of a bromopropoxy group attached to a tert-butyl-diphenylsilane moiety. It is commonly used in organic synthesis as a reagent and intermediate for various chemical reactions.
Mechanism of Action
Target of Action
It is known to introduce propanol functionality to many pharmaceuticals .
Mode of Action
(3-Bromopropoxy)(tert-butyl)diphenylsilane is a bromo silyl ether . It is used as an alkylating agent in the synthesis of various compounds . The bromine atom in the compound is a good leaving group, which allows it to be replaced by other nucleophiles in a substitution reaction. This property is utilized in the introduction of propanol functionality to pharmaceuticals .
Biochemical Pathways
It is used in the preparation of a reagent for pitavastatin, a novel anti-hyperlipidemia drug . This suggests that it may play a role in the regulation of lipid metabolism.
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability due to its lipophilic nature.
Result of Action
It is used in the preparation of a reagent for pitavastatin, a novel anti-hyperlipidemia drug . This suggests that it may contribute to the therapeutic effects of pitavastatin, such as lowering cholesterol levels.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromopropoxy)(tert-butyl)diphenylsilane can be synthesized through the reaction of tert-butyl-diphenylsilanol with 3-bromopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropoxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to produce tert-butyl-diphenylsilanol and 3-bromopropanol.
Oxidation: The silane moiety can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Water or aqueous acids/bases are used as reagents. The reaction is usually performed at room temperature.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Hydrolysis: Products are tert-butyl-diphenylsilanol and 3-bromopropanol.
Oxidation: Products include silanols and siloxanes.
Scientific Research Applications
(3-Bromopropoxy)(tert-butyl)diphenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the bromopropoxy group into various organic molecules.
Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functionalized silanes for surface modification and the development of advanced materials.
Biological Studies: The compound is utilized in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but with dimethyl groups instead of diphenyl groups.
(3-Bromopropoxy)-tert-butyltrimethylsilane: Contains trimethyl groups instead of diphenyl groups.
(3-Bromopropoxy)-tert-butylphenylsilane: Contains a phenyl group instead of diphenyl groups.
Uniqueness
(3-Bromopropoxy)(tert-butyl)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent in organic synthesis for selective reactions and the preparation of complex molecules .
Properties
CAS No. |
177338-13-5 |
---|---|
Molecular Formula |
C19H25BrOSi |
Molecular Weight |
377.4 |
Purity |
95 |
Origin of Product |
United States |
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